Ethyl 1-acetylcyclopentane-1-carboxylate
Overview
Description
Ethyl 1-acetylcyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentane, featuring an ethyl ester and an acetyl group attached to the cyclopentane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-acetylcyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 1-acetylcyclopentane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acetyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 1-acetylcyclopentane-1-carboxylic acid or cyclopentanone derivatives.
Reduction: The major products include ethyl 1-hydroxycyclopentane-1-carboxylate or 1-methylcyclopentane-1-carboxylate.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl 1-acetylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various cyclopentane derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ethyl 1-acetylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The acetyl and ester groups play a crucial role in determining the reactivity and specificity of the compound in these reactions.
Comparison with Similar Compounds
Ethyl 1-acetylcyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-acetylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Ethyl 1-acetylcyclopentane-1-carboxamide: Similar structure but with an amide group instead of an ester group.
The uniqueness of this compound lies in its specific reactivity and the presence of both acetyl and ester functional groups, which provide versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 1-acetylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZMOHUCPZIZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516495 | |
Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28247-15-6 | |
Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-acetylcyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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